6-(Bromomethyl)spiro[2.5]octane
Overview
Description
6-(Bromomethyl)spiro[25]octane is an organic compound with the molecular formula C9H15Br
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)spiro[2.5]octane typically involves the bromination of spiro[2.5]octane. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction . The reaction proceeds as follows:
- Dissolve spiro[2.5]octane in an inert solvent like carbon tetrachloride.
- Add N-bromosuccinimide and a small amount of azobisisobutyronitrile.
- Heat the mixture or expose it to light to initiate the radical bromination.
- Isolate the product by standard purification techniques such as distillation or chromatography.
Industrial Production Methods
While specific industrial production methods for 6-(Bromomethyl)spiro[2This includes optimizing reaction conditions to ensure high yield and purity, using continuous flow reactors for better control, and employing efficient purification methods to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)spiro[2.5]octane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form alcohols or carboxylic acids, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and primary or secondary amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide are used.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include alcohols, nitriles, or amines.
Elimination: Alkenes are the primary products.
Oxidation: Alcohols, aldehydes, or carboxylic acids.
Reduction: Hydrocarbons.
Scientific Research Applications
6-(Bromomethyl)spiro[2.5]octane has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of spirocyclic drugs, which are known for their biological activity and structural uniqueness.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Organic Synthesis: It is a versatile intermediate in the synthesis of more complex spirocyclic compounds.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)spiro[2.5]octane in biological systems is not well-documented. its reactivity is primarily due to the presence of the bromomethyl group, which can participate in various chemical reactions. The spirocyclic structure also imparts unique conformational properties that can influence its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.5]octane: The parent compound without the bromomethyl group.
Spiro[2.5]octane-6-carboxylic acid: A derivative with a carboxylic acid group instead of the bromomethyl group.
Spiro[2.5]octane-6-amine: A derivative with an amino group.
Uniqueness
6-(Bromomethyl)spiro[2.5]octane is unique due to the presence of the bromomethyl group, which makes it a valuable intermediate for further functionalization. The spirocyclic structure also provides a rigid framework that can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-(bromomethyl)spiro[2.5]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br/c10-7-8-1-3-9(4-2-8)5-6-9/h8H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFZLQXNYVVXGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CBr)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1621225-50-0 | |
Record name | 6-(bromomethyl)spiro[2.5]octane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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